Cas no 155289-55-7 (1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel-)
![1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel- structure](https://ko.kuujia.com/scimg/cas/155289-55-7x500.png)
155289-55-7 structure
상품 이름:1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel-
1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel- 화학적 및 물리적 성질
이름 및 식별자
-
- 1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel-
- (4aR,8aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydrophthalazin-1-one
- 1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexah...
- (4aR,8aR)-2-{4-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]butyl}-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-
- 1(2H)-Phthalazinone, 2-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-, trans-(+-)-
- 2-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone trans-(+-)-
- 2-(4-(4-(3-(1,2-Benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- BPBHP
- DTXSID70935178
- SCHEMBL9594779
- 2-{4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]butyl}-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one
- 155289-55-7
-
- 인치: InChI=1S/C23H31N5OS/c29-23-19-8-2-1-7-18(19)17-24-28(23)12-6-5-11-26-13-15-27(16-14-26)22-20-9-3-4-10-21(20)30-25-22/h3-4,9-10,17-19H,1-2,5-8,11-16H2/t18-,19+/m0/s1
- InChIKey: BBONTYVGVUFBBF-RBUKOAKNSA-N
- 미소: C(CN1CCN(C2=NSC3=CC=CC=C23)CC1)CCN1N=C[C@@H]2CCCC[C@H]2C1=O
계산된 속성
- 정밀분자량: 425.225
- 동위원소 질량: 425.225
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 중원자 수량: 30
- 회전 가능한 화학 키 수량: 6
- 복잡도: 623
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 80.3Ų
- 소수점 매개변수 계산 참조값(XlogP): 3.9
실험적 성질
- 밀도: 1.35
- 비등점: 552.2°Cat760mmHg
- 플래시 포인트: 287.8°C
- 굴절률: 1.709
1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel- 관련 문헌
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
155289-55-7 (1(2H)-Phthalazinone,2-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-4a,5,6,7,8,8a-hexahydro-,(4aR,8aR)-rel-) 관련 제품
- 2059954-56-0(methyl 2-2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-ylacetate)
- 2223564-67-6((3S,4S)-1-Tert-butyl-N-(4-cyanooxan-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide)
- 921794-05-0(4-fluoro-N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-3-(trifluoromethyl)benzene-1-sulfonamide)
- 902585-27-7(2-6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methoxyphenyl)acetamide)
- 897477-51-9(2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole)
- 7249-19-6(4-Pyrimidinecarboxylicacid, 6-methoxy-2-(methylthio)-, methyl ester)
- 1361813-73-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-acetate)
- 1024693-06-8(N-(1-Aza-2-(1,3-dioxoindan-2-yl)prop-1-enyl)-2-(4-chloro-2-methylphenoxy)ethanamide)
- 1021253-90-6(1-(furan-2-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine)
- 765283-06-5(6-chloro-7-methyl-4-(morpholin-4-yl)methyl-2H-chromen-2-one)
추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량
